molecular formula C6H8Br4 B1294834 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene CAS No. 30432-16-7

1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene

Cat. No. B1294834
CAS RN: 30432-16-7
M. Wt: 399.74 g/mol
InChI Key: GJZKNORRVIUCCH-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is a chemical compound that can be used in the synthesis of a wide variety of organic compounds . It is activated with silicon and germanium to produce a reactive intermediate that can then be reacted to form substituted cyclohexanes .


Molecular Structure Analysis

The molecular formula of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is C6H8Br4 . The InChI code is 1S/C6H8Br4/c7-1-5(2-8)6(3-9)4-10/h1-4H2 . The molecular weight is 399.74 g/mol .


Physical And Chemical Properties Analysis

1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is a solid at room temperature . It has a molecular weight of 399.74 g/mol . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 4 . The exact mass is 399.73185 g/mol and the monoisotopic mass is 395.73595 g/mol . The topological polar surface area is 0 Ų .

Scientific Research Applications

α-Glucosidase Inhibition

  • Scientific Field : Biochemistry
  • Application Summary : “1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene” (BDDE) has been studied for its inhibitory effects on the enzyme α-glucosidase .
  • Results : The results indicated that there is an interaction between BDDE and α-glucosidase, which induces a microenvironment variation for Trp residues in α-glucosidase .

Antifungal Activity

  • Scientific Field : Mycology
  • Application Summary : BDDE has been studied for its potential antifungal activity, specifically against the gray mold caused by Botrytis cinerea .
  • Results : The study reported an inhibitory effect of BDDE on strawberry gray mold caused by B. cinerea .

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements are H315, H319, and H335 . The precautionary statements are P261, P305, P338, and P351 .

properties

IUPAC Name

1,4-dibromo-2,3-bis(bromomethyl)but-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br4/c7-1-5(2-8)6(3-9)4-10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZKNORRVIUCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(CBr)CBr)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184518
Record name 2-Butene, 2,3-bis(bromomethyl)-1,4-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene

CAS RN

30432-16-7
Record name 1,4-Dibromo-2,3-bis(bromomethyl)-2-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30432-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butene, 2,3-bis(bromomethyl)-1,4-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030432167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene, 2,3-bis(bromomethyl)-1,4-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dibromo-2,3-bis(bromomethyl)but-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Ş Uysal, M Er, H Tahtaci - Synthetic Communications, 2016 - Taylor & Francis
In this work, we aimed to synthesize and characterize a novel tetra-directional ligand, (2E,2′E)-2,2′-((((2-(1,3-bis(4-((E)-(2-carbamothioylhydrazono)methyl)phenoxy)propan-2-ylidene…
Number of citations: 7 www.tandfonline.com
MS Markoulides, GI Ioannou, MJ Manos, N Chronakis - RSC advances, 2013 - pubs.rsc.org
The one-pot double Diels–Alder reactions of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide using temperature as the only chemocontrol element are described. Zn-dust promoted …
Number of citations: 10 pubs.rsc.org
MS Markoulides, CP Ioannou, MJ Manos… - RSC advances, 2012 - pubs.rsc.org
Optimum reaction conditions for the quantitative preparation of the highly reactive 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide are described. The method involves the zinc-…
Number of citations: 5 pubs.rsc.org
EH Mørkved, G Faccin, D Manfrotto, H Kjøsen… - Journal of Materials …, 1997 - pubs.rsc.org
Two series of dihydrotellurophenes have been synthesized: derivatives of 4,6-dihydro-1H,3,H-telluropheno[3,4-c ]tellurophene (1) and derivatives of 1,3,6,8-tetrahydrobenzo[1,2-c;3,4-c…
Number of citations: 7 pubs.rsc.org
P Dowd, W Chang, CJ Partian… - The Journal of Physical …, 1993 - ACS Publications
Tetramethyleneethane (TME) is a triplet non-Kekulé molecule that is currently the source of a difference between theory and experiment. The best theory places the energy of the triplet …
Number of citations: 15 pubs.acs.org
G Smith, JM White, DP Arnold… - Australian journal of …, 1999 - CSIRO Publishing
The potential porphyrin precursor ethyl 5-p-tolylsulfonyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1- carboxylate has been synthesized and its crystal structure determined by X-ray …
Number of citations: 1 www.publish.csiro.au
T Karakurt, H Tahtaci, NT Subasi, M Er… - Journal of Molecular …, 2016 - Elsevier
In this study our purpose is that, synthesis and characterization of compounds containing the aldehyde and thiosemicarbazone groups and comparison of the theoretical results with the …
Number of citations: 4 www.sciencedirect.com

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